molecular formula C7H4ClN3 B1583968 4-Chloropyrido[2,3-d]pyrimidine CAS No. 28732-79-8

4-Chloropyrido[2,3-d]pyrimidine

Cat. No. B1583968
Key on ui cas rn: 28732-79-8
M. Wt: 165.58 g/mol
InChI Key: HJBCFHXEOPQFGF-UHFFFAOYSA-N
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Patent
US07183270B2

Procedure details

A solution of pyrido[2,3-d]pyrimidin-4-ol (490 mg, 3.33 mMol), triethylamine (4.4 mL, 31.6 mMol), and phosphorous oxychloride (2.8 mL, 30 mMol) was heated at reflux for 2 hours. The mixture was concentrated in-vacuo, and the residue was stripped from methylene chloride (3×50 mL) to remove excess phosphorous oxychloride. The residue was dissolved in ethyl acetate (100 mL), saturated sodium bicarbonate (100 mL) was added carefully, causing vigorous gas evolution, and the mixture was stirred for ten minutes. The layers were separated, the organic phase was washed with saturated sodium bicarbonate (30 mL), water (30 mL), brine (30 mL), dried over sodium sulfate, then concentrated in-vacuo. The residue was purified over silica gel, eluting with 40% ethyl acetate/heptane, to yield 92 mg of a tan solid as product. MS (ES+)=166 (M+H)+. Yield=17%.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Yield
17%

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](O)=[N:3][CH:2]=1.C(N(CC)CC)C.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[N:7][C:6]=2[N:1]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
N1=CN=C(C2=C1N=CC=C2)O
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to remove excess phosphorous oxychloride
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
saturated sodium bicarbonate (100 mL) was added carefully
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated sodium bicarbonate (30 mL), water (30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified over silica gel
WASH
Type
WASH
Details
eluting with 40% ethyl acetate/heptane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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